molecular formula C21H29ClO4 B012190 Chlorovulone I CAS No. 100295-81-6

Chlorovulone I

Cat. No. B012190
M. Wt: 380.9 g/mol
InChI Key: CTIZPKYMYVPNGA-DJKWDOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorovulone I is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of sesquiterpenoids and is known for its unique chemical properties.

Scientific Research Applications

Antiviral Research

  • Chloroquine in COVID-19 Treatment: Chloroquine, a drug similar in structure to Chlorovulone I, has been studied for its potential benefits in treating COVID-19. Research highlights its effectiveness in limiting the replication of SARS-CoV-2 in vitro, suggesting a potential application in managing viral infections (Touret & de Lamballerie, 2020).

Photodynamic Therapy

  • Use in Photodynamic Therapy: Derivatives of chlorin, closely related to Chlorovulone I, have been used as photosensitizers in photodynamic therapy. This therapy has been applied in treating various skin diseases, showcasing the potential of Chlorovulone I derivatives in medical applications (de Annunzio et al., 2019).

Cytotoxic Activity

  • Cytotoxicity against Cancer Cells: Research on prostanoids derived from Chlorovulone I revealed significant cytotoxicity against certain cancer cell lines. This indicates a potential application of Chlorovulone I in cancer therapy (Shen et al., 2004).

Disinfection and Sterilization

  • Effectiveness as a Disinfectant: Studies have also explored the use of Chlorovulone I and related compounds in disinfection. For instance, free chlorine, chemically akin to Chlorovulone I, has been effective in controlling adenoviruses in drinking water, indicating Chlorovulone I's potential as a disinfectant (Page, Shisler & Mariñas, 2010).

properties

CAS RN

100295-81-6

Product Name

Chlorovulone I

Molecular Formula

C21H29ClO4

Molecular Weight

380.9 g/mol

IUPAC Name

methyl (Z,7E)-7-[(2R)-4-chloro-2-hydroxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate

InChI

InChI=1S/C21H29ClO4/c1-3-4-5-6-9-12-15-21(25)16-18(22)20(24)17(21)13-10-7-8-11-14-19(23)26-2/h7,9-10,12-13,16,25H,3-6,8,11,14-15H2,1-2H3/b10-7-,12-9-,17-13-/t21-/m1/s1

InChI Key

CTIZPKYMYVPNGA-DJKWDOPVSA-N

Isomeric SMILES

CCCCC/C=C\C[C@]\1(C=C(C(=O)/C1=C/C=C\CCCC(=O)OC)Cl)O

SMILES

CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O

Canonical SMILES

CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O

synonyms

chlorovulone I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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